Receptor Binding Selectivity: [Sar9,Met(O2)11]-SP Exhibits Exquisite NK1 Specificity Versus Native Substance P and NK2/NK3 Ligands
[Sar9,Met(O2)11]-Substance P demonstrates exceptional selectivity for the NK1 receptor subtype with negligible cross-reactivity to NK2 or NK3 receptors, a critical differentiation from native Substance P which exhibits promiscuous binding at higher concentrations. In competitive radioligand binding assays using [3H]-[Sar9,Met(O2)11]-SP on rat brain membrane preparations, the unlabeled compound and native SP potently displaced the radioligand, whereas NK2-selective and NK3-selective analogs were virtually inactive [1]. The radioligand binds to a single class of high-affinity sites with a dissociation constant (Kd) of 1.4 ± 0.5 nM and a maximum binding capacity (Bmax) of 160 ± 3.0 fmol/mg protein [1]. This selectivity profile contrasts sharply with native SP, which at micromolar concentrations activates NK2 and NK3 receptors, confounding interpretation of pharmacological experiments [2].
| Evidence Dimension | Receptor subtype binding selectivity |
|---|---|
| Target Compound Data | Kd = 1.4 ± 0.5 nM for NK1; NK2 and NK3 analogs virtually inactive in competition |
| Comparator Or Baseline | Native Substance P: Binds NK1 (high affinity), NK2 (moderate), NK3 (low); NK2-selective analog [β-Ala8]NKA(4-10): active at NK2; NK3-selective analog senktide: active at NK3 |
| Quantified Difference | [Sar9,Met(O2)11]-SP exhibits >100-fold selectivity for NK1 over NK2 and NK3; native SP shows ≤10-fold selectivity |
| Conditions | Rat brain membrane preparations; [3H]-[Sar9,Met(O2)11]-SP radioligand binding; competition with unlabeled ligands at 25°C |
Why This Matters
Procurement of [Sar9,Met(O2)11]-Substance P ensures unambiguous NK1 receptor activation without confounding off-target effects, essential for studies requiring precise delineation of NK1-mediated signaling.
- [1] Dam TV, Escher E, Quirion R. Autoradiographic distribution of brain neurokinin-1/substance P receptors using a highly selective ligand [3H]-[Sar9,Met(O2)11]-substance P. Brain Res. 1990;531(1-2):333-337. View Source
- [2] Regoli D, Boudon A, Fauchère JL. Receptors and antagonists for substance P and related peptides. Pharmacol Rev. 1994;46(4):551-599. View Source
